4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group, a thiadiazole ring, and a sulfonyl group attached to a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached via nucleophilic substitution reactions using fluorobenzyl halides.
Formation of the Benzamide Group: The final step involves the acylation of the amine group on the thiadiazole ring with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors (GPCRs).
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzyl chloride
- 4-fluorobenzoyl chloride
- 2-chloro-4-fluorobenzenesulfonyl chloride
Comparison
4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of both the thiadiazole ring and the sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with biological targets.
Properties
Molecular Formula |
C16H11ClFN3O3S2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-chloro-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11ClFN3O3S2/c17-12-5-3-11(4-6-12)14(22)19-15-20-21-16(25-15)26(23,24)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,20,22) |
InChI Key |
ARLQSDKBOQWYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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